![molecular formula C24H28N2O6S2 B1605378 Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) CAS No. 39995-74-9](/img/structure/B1605378.png)
Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)
Overview
Description
Synthesis Analysis
Carbosulfan is synthesized through various methods, including the hydrolysis of its parent compound, carbofuran . During this process, carbosulfan undergoes hydrolysis to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol , which is a 7-phenol metabolite . The exact synthetic pathways and conditions may vary based on the specific application.
Molecular Structure Analysis
The molecular structure of carbosulfan consists of a benzofuran ring system with two methyl groups (2,2-dimethyl) and two carbamate groups. The 2,3-dihydro-2,2-dimethyl-7-benzofuranol moiety plays a crucial role in its biological activity. You can visualize the structure here.
Chemical Reactions Analysis
Carbosulfan can participate in various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions. For instance, it reacts with titanium (Ti) or zirconium (Zr) alkoxides to yield dimers with interesting coordination geometries . Further investigations into its reactivity and transformation pathways are essential.
Physical And Chemical Properties Analysis
Safety And Hazards
properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-5-yl)oxycarbonyl-methylamino]disulfanyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c1-23(2)14-16-12-17(10-11-18(16)31-23)29-21(27)25(5)33-34-26(6)22(28)30-19-9-7-8-15-13-24(3,4)32-20(15)19/h7-12H,13-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNGCAGZVZIHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC4=C(C=C3)OC(C4)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) | |
CAS RN |
39995-74-9 | |
Record name | Carbosulfan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039995749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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